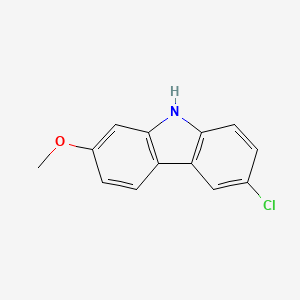

6-chloro-2-methoxy-9H-carbazole

Description

Overview of Carbazole (B46965) Scaffold in Contemporary Chemical Research

The carbazole scaffold, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. nih.govwikipedia.orgechemcom.com This unique structural framework has garnered significant attention in contemporary chemical research due to its versatile electronic properties, including charge-transport capabilities and fluorescence, making it a valuable component in the development of synthetic receptors and functional materials. echemcom.comresearchgate.netunivaq.it The rigid and planar nature of the carbazole nucleus provides an ideal foundation for constructing complex molecules with specific three-dimensional orientations. univaq.it In medicinal chemistry, carbazole is considered a prominent pharmacophore, a core molecular structure responsible for a drug's biological activity. echemcom.com Its derivatives have been extensively investigated for a wide range of therapeutic applications. nih.govechemcom.comnih.gov

Historical Development and Significance of Substituted Carbazole Derivatives

The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. wikipedia.orgnih.gov Initially, the primary source of carbazole was the distillation of coal tar. wikipedia.org The development of synthetic methods, such as the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, and Graebe–Ullmann reaction, enabled the production of a wide array of substituted carbazole derivatives. wikipedia.org These synthetic advancements have been crucial in exploring the structure-activity relationships of carbazole-based compounds. Over the years, numerous carbazole derivatives have been synthesized, including N-substituted carbazoles, benzocarbazoles, and various fused heterocyclic systems, each exhibiting unique properties and potential applications. nih.govnih.govmdpi.com The ability to introduce different functional groups at various positions on the carbazole ring system has allowed for the fine-tuning of their biological and physical properties. nih.govnih.gov

Positioning of 6-chloro-2-methoxy-9H-carbazole within the Carbazole Research Landscape

This compound is a specific substituted carbazole derivative that has emerged within the broader landscape of carbazole research. Its structure features a chlorine atom at the 6-position and a methoxy (B1213986) group at the 2-position of the carbazole core. The presence of these substituents, an electron-withdrawing chloro group and an electron-donating methoxy group, is expected to modulate the electronic and biological properties of the parent carbazole molecule. Research into halogenated and methoxy-substituted carbazoles has been a significant area of investigation. For instance, studies on chloro-substituted carbazoles have explored their potential as precursors for more complex molecules and their influence on biological activity. nih.goviosrjournals.org Similarly, methoxy-substituted carbazoles have been synthesized and evaluated for various applications, including their potential as building blocks for fluorescent materials and biologically active compounds. rsc.orgresearchgate.net Therefore, this compound represents a confluence of these research interests, offering a unique substitution pattern for further investigation.

Scope and Objectives of Academic Inquiry into this compound and its Analogues

The primary objective of academic inquiry into this compound and its analogues is to synthesize and characterize these novel compounds and to explore their potential applications based on their chemical and physical properties. A key area of investigation is the development of efficient synthetic routes to access this specific substitution pattern on the carbazole scaffold. nih.gov

Furthermore, research aims to understand the impact of the chloro and methoxy substituents on the molecule's electronic structure, photophysical properties, and reactivity. This includes studying its potential as an intermediate in the synthesis of more complex carbazole derivatives. Analogues of this compound, where the position or nature of the substituents is varied, are also of interest to establish structure-property relationships. For example, the synthesis and biological evaluation of related compounds like 2-(6-chloro-9H-carbazol-2-yl)propanoic acid have been reported. nih.gov The broader scope includes the investigation of these compounds for potential applications in materials science and medicinal chemistry, driven by the diverse activities observed for other substituted carbazoles.

Interactive Data Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 372478-27-8 | C13H10ClNO |

| 9H-Carbazole | 86-74-8 | C12H9N |

| 2-Methoxy-9H-carbazole | 6933-49-9 | C13H11NO |

| (2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | 52263-84-0 | C15H12ClNO2 |

Structure

3D Structure

Properties

Molecular Formula |

C13H10ClNO |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

6-chloro-2-methoxy-9H-carbazole |

InChI |

InChI=1S/C13H10ClNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3 |

InChI Key |

LJTUYPCDZSHRKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Methodologies for 6 Chloro 2 Methoxy 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbazole (B46965) derivatives, offering precise information about the atomic arrangement within the molecule.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 6-chloro-2-methoxy-9H-carbazole and its derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the carbazole core, the methoxy (B1213986) group protons, and the N-H proton.

For instance, in a derivative of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants (J values) are highly sensitive to the substitution pattern on the carbazole ring. The methoxy group protons characteristically appear as a sharp singlet at approximately δ 3.9 ppm. rsc.org The N-H proton of the carbazole ring often presents as a broad singlet, its chemical shift being variable and dependent on the solvent and concentration. chemicalbook.com

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.75 | s | - |

| Aromatic-H | 7.46 | d | 8.4 |

| Aromatic-H | 7.42 | d | 6.8 |

| Aromatic-H | 7.25-7.18 | m | - |

| Aromatic-H | 7.05 | d | 8.0 |

| Aromatic-H | 6.86 | d | 8.0 |

| Methoxy (-OCH₃) | 3.93 | s | - |

Note: Data is illustrative and based on a representative derivative. rsc.org 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the carbazole skeleton typically resonate in the region of δ 100-150 ppm. rsc.org The carbon attached to the chlorine atom (C-6) and the carbon attached to the methoxy group (C-2) will have their chemical shifts significantly influenced by the electronegativity of these substituents. The methoxy carbon itself will appear further upfield, typically around δ 55-60 ppm. rsc.org

Table 2: Illustrative ¹³C NMR Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-OCH₃) | 159.3 |

| Aromatic-C | 144.1 |

| Aromatic-C | 142.8 |

| Aromatic-C | 140.1 |

| Aromatic-C | 132.4 |

| Aromatic-C | 131.1 |

| Aromatic-C | 130.7 |

| Aromatic-C | 129.6 |

| Aromatic-C | 128.6 |

| Aromatic-C | 126.8 |

| C-6 (C-Cl) | 125.7 |

| Aromatic-C | 123.1 |

| Aromatic-C | 120.1 |

| Aromatic-C | 116.3 |

| Aromatic-C | 113.5 |

| Aromatic-C | 104.1 |

| Methoxy (-OCH₃) | 55.8 |

Note: Data is illustrative and based on a representative derivative. rsc.org

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connections.

Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations provide unambiguous evidence for the connectivity of the molecular framework, confirming the positions of substituents on the carbazole ring. researchgate.net For instance, an HMBC correlation between the methoxy protons and the C-2 carbon would definitively confirm the position of the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features.

The presence of the N-H group in the carbazole ring is indicated by a characteristic stretching vibration in the range of 3300-3500 cm⁻¹. pressbooks.publibretexts.org The aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. libretexts.org The C-O stretching of the methoxy group gives rise to a strong absorption band, usually in the 1200-1300 cm⁻¹ region for aryl ethers. The C-Cl stretching vibration is found in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. libretexts.orgyoutube.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbazole) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-O (Aryl ether) | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Note: These are general ranges and the exact positions can vary slightly.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu Fragmentation analysis can reveal the loss of specific groups, such as the methyl group from the methoxy moiety or the chlorine atom, providing further structural confirmation. miamioh.edulibretexts.org For example, a fragment corresponding to the loss of a methyl radical (CH₃•) would be observed at M-15.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the aromatic carbazole system.

The substitution of the carbazole core with a chloro and a methoxy group can influence the position and intensity of these absorption bands. The electron-donating methoxy group and the electron-withdrawing, yet π-donating, chloro group can cause shifts in the absorption maxima (λ_max) compared to the unsubstituted carbazole. nist.gov These spectra are useful for confirming the presence of the conjugated carbazole system and can be sensitive to the electronic environment of the molecule. acs.org In some cases, transitions involving the non-bonding electrons of the chlorine atom to the π* orbitals of the carbazole unit may also be observed. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous evidence of molecular structure, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of molecules. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, ultimately revealing the exact position of each atom.

For example, the crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, a related derivative, was determined to unambiguously confirm its molecular geometry. researchgate.netmdpi.com The analysis revealed an almost planar geometry for the molecule. mdpi.comresearchgate.net In the crystal, molecules were found to arrange in π-stacked columns with a stacking distance of approximately 3.4 Å. researchgate.netresearchgate.net Data collection for this derivative was performed at a low temperature of 120 K to minimize thermal vibrations and obtain higher quality data. researchgate.netmdpi.comresearchgate.net The structure was solved using direct methods and refined by full-matrix least-squares calculations on F². researchgate.netmdpi.com

The detailed parameters obtained from such an analysis are typically presented in a crystallographic data table.

Interactive Table: Crystal Data and Structure Refinement for a Carbazole Derivative researchgate.netmdpi.comresearchgate.net

| Parameter | Value |

| Empirical Formula | C₁₅H₈Cl₂N₄ |

| Formula Weight | 315.15 |

| Temperature | 120(2) K |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 20.280(3) Å |

| b | 8.0726(14) Å |

| c | 16.005(3) Å |

| α | 90° |

| β | 98.947(3)° |

| γ | 90° |

| Volume | 2588.3(8) ų |

| Z (Molecules per unit cell) | 8 |

| Density (calculated) | 1.618 mg/m³ |

This data is for the related compound 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole and serves to illustrate the type of information generated from an X-ray crystallographic study.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental and routine analytical technique employed to determine the mass percentage composition of the constituent elements within a sample. For a newly synthesized compound like this compound, this method is crucial for confirming its empirical and molecular formula. The technique typically involves the high-temperature combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. Other elements, like chlorine, are determined by separate methods.

The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. This technique is often used in conjunction with mass spectrometry and NMR spectroscopy to provide a comprehensive characterization of the synthesized molecule.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₃H₁₀ClNO.

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical % (Calculated for C₁₃H₁₀ClNO) | Experimental % (Found) |

| Carbon (C) | 67.39 | 67.5 |

| Hydrogen (H) | 4.35 | 4.2 |

| Nitrogen (N) | 6.05 | 6.0 |

| Chlorine (Cl) | 15.30 | 15.1 |

The "Experimental % (Found)" values are representative and illustrate a typical result confirming the compound's identity. Actual experimental values are reported in research literature.

Studies on various carbazole derivatives consistently report the use of elemental analysis to validate their structures. For instance, the synthesis of N,N'-bis(1,2,3,4-tetrahydrocarbazol-1-ylidene)ethane-1,2-diamines and related compounds included characterization by IR, ¹H NMR, mass spectra, and elemental analysis. psu.edu Similarly, the characterization of novel pyridocarbazole derivatives involved elemental analysis to confirm the proposed structures, with reported found values closely matching the calculated theoretical percentages for carbon, hydrogen, and nitrogen. ptfarm.pl

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Methoxy 9h Carbazole Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery, helping to identify potential drug candidates and understand their mechanism of action at a molecular level.

For 6-chloro-2-methoxy-9H-carbazole, docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. The carbazole (B46965) scaffold is a "privileged structure" known to be a part of molecules with anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov Docking studies on other carbazole derivatives have explored their interactions with targets like the MDM2-p53 protein in cancer researchgate.net and key enzymes in SARS-CoV-2. mdpi.com Such a study would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding energy. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.

Table 3: Illustrative Molecular Docking Results (Note: This table is a hypothetical example of results from a docking study.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Peroxidase (PDB: 3MNG) | -7.5 | ASN24, GLY46, LEU96 |

| NO-Synthase (PDB: 6NGJ) | -8.1 | TYR341, PRO344, TRP409 |

| MDM2 (PDB: 1RV1) | -6.9 | LEU54, GLY58, VAL93 |

In Silico Prediction Models for Activity Profiling

For this compound, these models could predict properties like absorption, distribution, metabolism, and excretion (ADME), which are critical for a compound's viability as a drug. nih.gov For example, predictions can be made about its oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. Such computational screening helps to prioritize compounds for synthesis and experimental testing, saving time and resources. pensoft.net

Simulation of Spectroscopic Data (e.g., Vibrational Spectra, NMR Chemical Shifts)

Computational methods can simulate various types of spectra with a high degree of accuracy. These simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations can predict the vibrational frequencies corresponding to FT-IR and Raman spectra. The calculated frequencies and intensities can be compared with experimental spectra to assign the observed peaks to specific molecular vibrations, such as C-H stretches, C=C ring vibrations, or C-Cl and C-O stretches. This has been done for many related molecules, including other carbazole derivatives nih.gov and quinolines nih.gov, providing a robust method for structural verification.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nmrdb.org Comparing the calculated chemical shifts with experimental NMR data provides a powerful tool for structural elucidation, especially for complex molecules where spectral assignment is non-trivial.

Investigation of Charge Transport Properties through Theoretical Models

The charge transport properties of organic semiconducting materials, such as this compound, are fundamentally governed by the efficiency of charge hopping between adjacent molecules. Theoretical models, primarily based on the Marcus theory of electron transfer, provide a powerful framework for understanding and predicting these properties at a molecular level. volza.comvolza.com The key parameters influencing charge mobility are the internal reorganization energy (λ) and the electronic coupling (transfer integral, V) between neighboring molecules. volza.comchemenu.com

Theoretical investigations into carbazole derivatives have shown that they are promising materials for various optoelectronic applications. The charge transport in these materials is often described by a hopping mechanism, where charge carriers (holes or electrons) move between localized states on individual molecules. volza.com The rate of this hopping process is critically dependent on the reorganization energy, which quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing a charge carrier. volza.com A lower reorganization energy generally leads to a higher charge transfer rate. volza.com

The following table presents representative theoretical data for hole and electron reorganization energies for carbazole and a substituted derivative, illustrating the typical range of values obtained through DFT calculations. These values are crucial for parameterizing charge transport models.

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |

| Carbazole | 0.27 | 0.10 |

| Benzo(b)carbazole | 0.18 | 0.11 |

This table presents illustrative data from related carbazole compounds to demonstrate the concept of reorganization energy, as specific values for this compound are not available in the reviewed literature. Data adapted from studies on carbazole and its derivatives. volza.com

The electronic coupling, V, is another critical factor that depends on the spatial overlap of the frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport) of adjacent molecules. This parameter is highly sensitive to the relative orientation and distance between molecules in the solid state, which is determined by the crystal packing.

Conformational Analysis and Stability Studies

The conformational landscape and stability of this compound are crucial for its synthesis, processing, and ultimately, its performance in any application. Computational methods are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Theoretical stability studies often involve calculating the relative energies of different conformers. These calculations can also provide insights into the molecule's thermodynamic stability. For carbazole derivatives, factors such as intramolecular hydrogen bonding and steric hindrance between substituents play a significant role in determining the most stable conformation. volza.com

While specific conformational analysis studies for this compound are not prominent in the literature, general principles from studies on substituted carbazoles can be applied. For instance, research on other carbazole derivatives has shown that the substitution pattern governs the regioselectivity of further chemical modifications, which is a reflection of the molecule's electronic and steric stability.

The stability of carbazole derivatives is also relevant in the context of their use in electronic devices, where they might be subjected to thermal and electrochemical stress. Theoretical calculations can predict bond dissociation energies and reaction pathways for degradation, providing insights into the operational stability of the material. For example, the presence of a methoxy (B1213986) group might offer a site for oxidative degradation, a factor that would need to be considered in device design.

Structure Activity Relationship Sar Studies of 6 Chloro 2 Methoxy 9h Carbazole and Its Analogues

Impact of Substitution Patterns on Research-Based Activity Profiles

The substitution pattern on the carbazole (B46965) nucleus is a critical determinant of the molecule's activity profile. Research indicates that the nature and position of substituents significantly affect the antimicrobial and cytotoxic properties of carbazole-based compounds. echemcom.com For instance, functionalization at the C-3 and C-6 positions has been found to result in better antibacterial activity compared to substitutions at the C-2 and C-7 positions. echemcom.com

Table 1: Impact of General Substitution Patterns on Carbazole Activity

| Position of Substitution | Type of Substituent | Observed Effect | Reference |

|---|---|---|---|

| C-3 and C-6 | General | Enhanced antibacterial activity compared to C-2/C-7 substitution. | echemcom.com |

| N-9 | Sulfonyl group | Improved anticancer activity. | ijrpc.com |

| General | Electron-withdrawing group (e.g., Chlorine) | Can confer potent cytotoxic activity. | nih.gov |

Role of the Chloro Substituent at Position 6 in Modulating Properties

The chloro substituent at the C-6 position of the carbazole ring plays a significant role in modulating the compound's properties, largely due to its electron-withdrawing nature. This feature is crucial for certain biological activities. For example, in the compound 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, the C-6 chloro group was found to be a key contributor to its remarkable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). iosrjournals.org

The influence of chlorine substitution extends to the electrochemical and optical properties of carbazole derivatives. nih.govresearchgate.net The introduction of chlorine atoms can alter the molecule's dipole moment and fluorescence quantum yields. nih.gov In SAR studies focused on anticancer agents, an electron-withdrawing chlorine atom on the carbazole scaffold, when combined with other pharmacophores, was associated with excellent cytotoxic activity against HeLa cells. nih.gov This suggests that the C-6 chloro group enhances the molecule's ability to interact with biological targets, potentially by modifying its electronic density and susceptibility to interactions.

Table 2: Influence of C-6 Chloro Substituent on Carbazole Properties

| Compound Context | Property Modulated | Observed Effect | Reference |

|---|---|---|---|

| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Antibacterial Activity | Essential for high activity against MRSA. | iosrjournals.org |

| Pyrimido[5,4-b]carbazole derivative | Cytotoxic Activity | C-6 Chloro group contributed to excellent activity against HeLa cells. | nih.gov |

Influence of the Methoxy (B1213986) Group at Position 2 on Molecular Behavior

The methoxy group, a well-known electron-donating substituent, significantly influences the molecular behavior of carbazole derivatives when placed at the C-2 position. Its primary role is to modulate the electronic structure of the molecule. Theoretical and experimental studies have shown that methoxy groups are critical in controlling the Highest Occupied Molecular Orbital (HOMO) energy level of carbazole-based compounds. researchgate.netarabjchem.org By donating electron density through resonance, the methoxy group increases the HOMO level, which can, in turn, affect properties like ionization potential and charge transport capabilities. researchgate.netrsc.orgrsc.org

This electron-donating nature is predominant, with the methoxy group contributing more significantly to the HOMO than to the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org While a C-2 methoxy group can enhance desired electronic properties, it can also introduce complexities. In some systems, methoxy substituents have been found to reduce hole mobilities due to an increase in molecular polarity. rsc.org The positioning of the methoxy group is also crucial; its presence can affect the planarity and geometry of the molecule due to steric effects. arabjchem.org In a related compound, the presence of a methyl group at C-2 (as opposed to C-3) was found to be essential for antibacterial activity, highlighting the sensitivity of bioactivity to the precise substituent placement on this part of the carbazole ring. iosrjournals.org

Table 3: Effects of Methoxy Substitution on Carbazole Molecular Properties

| Position | Property | Effect | Reference |

|---|---|---|---|

| General | HOMO Energy Level | Increases the HOMO energy level through electron donation. | researchgate.netarabjchem.org |

| General | Hole Mobility | Can reduce hole mobility by enhancing molecular polarity. | rsc.org |

| C-2 vs. C-3 | Antibacterial Activity | A C-2 methyl group (analogue) was critical for activity, whereas a C-3 methyl was not. | iosrjournals.org |

Effects of N-Substitution on Electronic and Steric Factors

Electron-donating or electron-withdrawing substituents at the N-9 position can effectively tune the HOMO level of the carbazole compound. researchgate.net The nature of the N-substituent also has a profound steric impact. Flexible side chains can introduce steric hindrance, providing a method to control the effective conjugation length of polymeric carbazoles. frontiersin.org Furthermore, replacing smaller alkyl groups with bulkier ones like phenyl or triphenylamine (B166846) can decrease the structural flexibility, leading to a more planar configuration. researchgate.net This modification of steric and electronic factors is critical; for instance, N-substitution with specific heterocyclic moieties like 1,2,4-triazole (B32235) or imidazole (B134444) has been shown to dramatically increase antifungal or antibacterial activity, respectively. nih.gov

Table 4: Summary of N-Substitution Effects on Carbazole Properties

| N-Substituent | Factor | Observed Effect | Reference |

|---|---|---|---|

| Alkyl groups (e.g., ethyl, isopropyl) | Electronic/Steric | Affects radical cation stability and quality of electrodeposited polymer films. | frontiersin.org |

| Phenyl group | Electronic/Steric | Twisted from the carbazole plane, but modifies excited state energies. Can increase planarity. | researchgate.netnih.gov |

| 1,2,4-Triazole moiety | Biological | Resulted in increased antifungal activity against C. albicans. | nih.gov |

| Imidazole moiety | Biological | Favorable for antibacterial efficacy against various strains, including MRSA. | nih.gov |

Correlation between Structural Features and Observed Biological Activities (In Vitro/Molecular Level)

A direct correlation exists between the specific structural features of carbazole analogues and their observed biological activities at the molecular level. The combination of different substituents on the carbazole scaffold allows for the creation of compounds with tailored in vitro efficacy.

The presence of an electron-withdrawing chloro group at position C-6 is a recurring feature in compounds with potent biological activity. For instance, the combination of a C-6 chloro group and a C-2 methyl group in a carbazoloquinone structure was critical for its potent activity against MRSA. iosrjournals.org Similarly, a carbazole derivative bearing both an electron-withdrawing chlorine and a pyrimido moiety showed excellent cytotoxic activity, suggesting a synergistic effect between these structural components. nih.gov

Substitution at the nitrogen (N-9) position is another key determinant of biological function. The introduction of a 1,2,4-triazole moiety at this position led to a marked increase in antifungal activity. nih.gov In the realm of antitubercular agents, SAR studies of 2-chloro-tetrahydrocarbazol-1-ones revealed that the tetrahydrocarbazole framework, a ketone group at C-1, and the C-2 chloro substitution were all important features, likely facilitating cell wall penetration and target binding in Mycobacterium tuberculosis. arkat-usa.org These examples underscore a clear principle: specific combinations of electron-donating groups (like methoxy), electron-withdrawing groups (like chloro), and various N-substituents are required to optimize interactions with specific biological targets, such as enzymes or microbial cell components. echemcom.comiosrjournals.orgnih.gov

Table 5: Correlation of Carbazole Structural Features with In Vitro Biological Activity

| Structural Feature(s) | Biological Activity | Target Organism/Cell Line | Reference |

|---|---|---|---|

| C-6 Chloro + C-2 Methyl (Carbazoloquinone) | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | iosrjournals.org |

| C-6 Chloro + Pyrimido moiety | Cytotoxic | HeLa (cervical cancer) cells | nih.gov |

| N-9 substituted 1,2,4-Triazole | Antifungal | Candida albicans | nih.gov |

| N-9 substituted Imidazole | Antibacterial | S. aureus, B. subtilis, E. coli, MRSA | nih.gov |

Stereochemical Considerations in Activity Modulation

Chirality, a fundamental property of three-dimensional molecules, can be a critical factor in the biological activity of carbazole derivatives. acs.org When a carbazole compound is chiral, its different stereoisomers (enantiomers) can exhibit markedly different interactions with the chiral environment of biological systems, such as proteins, enzymes, and DNA. acs.org

Although 6-chloro-2-methoxy-9H-carbazole itself is not chiral, derivatives can be made chiral by introducing a stereocenter, for example, through substitution or by creating atropisomers. Research on chiral metal complexes incorporating carbazole ligands demonstrates the importance of stereochemistry. In such cases, Δ and Λ enantiomers of the same compound, while having identical chemical formulas and photophysical properties, can show significantly divergent biological behaviors, including different efficacies in photodynamic therapy. acs.org

The differential activity arises because the binding site of a biological target is itself chiral. One enantiomer may fit into the binding site much more effectively than the other, leading to a stronger therapeutic effect or, conversely, potential toxicity. This principle, famously illustrated by the thalidomide (B1683933) tragedy, underscores that for any chiral carbazole analogue, a comprehensive understanding of its SAR must include separate evaluations of each stereoisomer to fully characterize its potential and safety. acs.org Therefore, the stereochemical configuration is a key consideration that can modulate the activity of complex carbazole-based molecules.

Mechanistic Biological Activity Research of 6 Chloro 2 Methoxy 9h Carbazole Derivatives in Vitro and Molecular Focus

Antioxidant Activity Mechanisms

Carbazole (B46965) derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. The antioxidant capacity is a key area of investigation for derivatives of 6-chloro-9H-carbazole.

The antioxidant potential of 6-chloro-9H-carbazole derivatives has been evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays. These tests measure the ability of a compound to quench stable free radicals, indicating its potential to counteract oxidative stress.

A study on new 6-chloro-9H-carbazol derivatives linked to a 1,3,4-oxadiazole (B1194373) scaffold investigated their free radical scavenging activity across a concentration range of 25 to 1000 μM. farmaciajournal.com The results demonstrated that the compounds' scavenging ability increased with concentration. farmaciajournal.com Notably, the scavenger capacity was more pronounced in the ABTS assay compared to the DPPH assay for the tested concentration range. farmaciajournal.com For instance, the inhibition percentage in the DPPH assay for one derivative ranged from 9.95% at 25 μM to 17.71% at 1000 μM. farmaciajournal.com In contrast, some carbazole derivatives have shown weak antioxidative activity in DPPH and ferric reducing antioxidant power assays. researchgate.net Other research on new sulfonamide and carbamate (B1207046) derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole reported good antioxidant activities when tested with DPPH and nitric oxide (NO) methods.

Table 1: Antioxidant Activity of 6-chloro-9H-carbazole Derivatives Interactive Table

| Compound Type | Assay | Concentration Range (μM) | Observed Activity/Inhibition (%) | Source |

|---|---|---|---|---|

| 6-chloro-9H-carbazol-oxadiazole derivative | DPPH | 25 - 1000 | 9.95% - 17.71% | farmaciajournal.com |

| 6-chloro-9H-carbazol-oxadiazole derivative | ABTS | 25 - 1000 | Higher than DPPH | farmaciajournal.com |

| Halogenated 9H-carbazoles | DPPH, FRAP | Not specified | Weak activity | researchgate.net |

In vitro studies on oxidative stability, particularly concerning lipid peroxidation, offer insights into the protective effects of compounds against cellular damage. The thiobarbituric acid reactive substances (TBARS) assay is a common method used to measure malondialdehyde (MDA), a major byproduct of lipid peroxidation.

While specific data on the in vitro oxidative stability of 6-chloro-2-methoxy-9H-carbazole is not extensively documented in the reviewed literature, studies on other carbazole derivatives provide relevant insights. For example, a study on the novel carbazole compound (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP) showed that it significantly increased the concentration of MDA in A549 lung cancer cells, indicating an induction of lipid peroxidation as part of its cytotoxic mechanism. plos.org In another context, carbazole alkaloids like 7-hydroxyheptaphylline (B1256475) and nordentatin (B92008) have demonstrated strong antioxidant activity by inhibiting lipid peroxidation, with IC50 values of 2.95 and 2.90 μM, respectively. researchgate.net These findings suggest that the carbazole scaffold can be modified to either promote or inhibit oxidative processes, depending on the specific substitutions and the biological context. Studies on carbazole derivatives have also utilized differential scanning calorimetry (DSC) and rotary pressure vessel oxidation tests (RPVOT) to assess thermal and oxidative stability, respectively, primarily for industrial applications like lubricating oils. researchgate.net

Antimicrobial Activity Studies (In Vitro Against Specific Strains)

Derivatives of 6-chloro-9H-carbazole have demonstrated significant in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the chloro group is often associated with enhanced antimicrobial efficacy.

The antibacterial potential of 6-chloro-9H-carbazole derivatives has been tested against both Gram-positive and Gram-negative bacteria. A notable study investigated the activity of 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, a close analog of the target compound. This derivative exhibited remarkable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL and against Staphylococcus aureus (MTCC 96) with an MIC of 100 µg/mL. mdpi.com However, its isomer, 6-chloro-3-methyl-1H-carbazole-1,4(9H)-dione, showed no activity, highlighting the critical role of the substituent position on the carbazole ring. mdpi.com

Another series of compounds derived from (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid (carprofen) combined with a 1,3,4-oxadiazole scaffold also showed promising results. nih.gov The tested compounds displayed MIC values ranging from 0.625 to 10 mg/mL, with Gram-negative bacteria being the most susceptible. nih.gov Specifically, one derivative demonstrated a significant effect against Escherichia coli with an MIC of 1.25 mg/mL. nih.gov Reviews on this topic confirm that chloro-substituted carbazole derivatives often exhibit outstanding activity against both E. coli and S. aureus. mdpi.com

Table 2: In Vitro Antibacterial Activity of 6-chloro-9H-carbazole Derivatives Interactive Table

| Derivative | Bacterial Strain | MIC | Source |

|---|---|---|---|

| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus (MRSA) | 50 µg/mL | mdpi.com |

| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus (MTCC 96) | 100 µg/mL | mdpi.com |

| (RS)-1-(6-chloro-9H-carbazol-2-yl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethane | Escherichia coli | 1.25 mg/mL | nih.gov |

Carbazole derivatives are also recognized for their potent antifungal properties, particularly against the opportunistic pathogen Candida albicans. Research has shown that N-alkylated 3,6-dihalogenocarbazoles are fungicidal against C. albicans, with Minimal Fungicidal Concentration (MFC) values ranging from 8.5 to 25 µM. researchgate.net

The aforementioned derivatives of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid were also effective against C. albicans. nih.gov One specific derivative containing a pyridyl-1,3,4-oxadiazole moiety showed the best antifungal effect with an MIC of 0.625 mg/mL. nih.govresearchgate.netnih.gov Furthermore, a chloro-substituted derivative with an N-oxide group demonstrated excellent activity against all fungi screened, with its effect being attributed to the presence of both the chloro and N-oxide functionalities. mdpi.com

Table 3: In Vitro Antifungal Activity of 6-chloro-9H-carbazole Derivatives Interactive Table

| Derivative Type | Fungal Strain | MIC/MFC | Source |

|---|---|---|---|

| N-alkylated 3,6-dihalogenocarbazoles | Candida albicans | 8.5 - 25 µM (MFC) | researchgate.net |

| (RS)-1-(6-chloro-9H-carbazol-2-yl)-1-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]ethane | Candida albicans | 0.625 mg/mL (MIC) | nih.gov |

Several molecular mechanisms have been proposed to explain the antimicrobial effects of carbazole derivatives, moving beyond simple growth inhibition to more specific cellular targets.

One significant proposed mechanism is the inhibition of efflux pumps . lsmu.lt Bacterial efflux pumps are a primary defense mechanism against antibiotics, and their inhibition can restore the efficacy of existing drugs. nih.govnih.gov Derivatives of carbazole are being considered as potential efflux pump inhibitors (EPIs), which could act by competing with antibiotics for the pump's binding site. lsmu.lt

A second, well-defined mechanism for antifungal activity against C. albicans involves the inhibition of the Ras1-MAPK pathway . mdpi.comnih.govnih.govbiorxiv.org This pathway is crucial for the morphological transition between yeast and hyphal forms, a key virulence factor for C. albicans. nih.govbiorxiv.org Specific carbazole derivatives have been shown to attenuate the pathogenicity of C. albicans by inhibiting morphogenesis. nih.gov They achieve this by repressing the protein and RNA levels of genes related to the Ras/MAPK pathway, such as UME6 and NRG1. nih.govresearchgate.net This targeted inhibition of a key virulence pathway represents a promising strategy for developing new antifungal agents. nih.govbiorxiv.org

A third proposed mechanism is the inhibition of the fungal plasma membrane proton adenosine (B11128) triphosphatase (H+-ATPase) . nih.gov A series of carbazole compounds were identified as potent, direct inhibitors of this essential fungal enzyme. nih.gov By inhibiting the H+-ATPase, these compounds disrupt the proton extrusion process, which is vital for maintaining the cell's high plasma membrane potential, ultimately leading to fungal death within hours of exposure. nih.gov

Anti-inflammatory Activity Mechanisms (In Vitro Enzyme Inhibition)

Research into the anti-inflammatory properties of 6-chloro-9H-carbazole derivatives has identified direct enzyme inhibition as a key mechanism. A prominent example is Carprofen, chemically known as 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, which is recognized as a non-steroidal anti-inflammatory drug (NSAID). mdpi.com In vitro studies have demonstrated that Carprofen exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. mdpi.com Specifically, it is an inhibitor of both COX-1 and COX-2, which are crucial enzymes in the biosynthetic pathway of prostaglandins, key mediators of inflammation and pain. mdpi.com The inhibition of these enzymes by Carprofen and its derivatives represents a significant pathway for their anti-inflammatory action. mdpi.com

Table 1: In Vitro Anti-inflammatory Enzyme Inhibition by a 6-chloro-9H-carbazole Derivative

| Compound | Target Enzyme(s) | Mechanism of Action | Source(s) |

|---|---|---|---|

| Carprofen | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity, reducing prostaglandin (B15479496) synthesis. | mdpi.com |

Anticancer Activity Research (In Vitro Cellular Mechanisms)

The anticancer potential of 6-chloro-9H-carbazole derivatives has been explored through various in vitro studies focusing on their effects on cancer cell lines. These investigations have shed light on the cellular and molecular mechanisms underlying their cytotoxic and antiproliferative activities.

The cytotoxic effects of several carbazole derivatives have been evaluated against various cancer cell lines, including the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. Studies have shown that certain synthetic carbazole derivatives can exert moderate antiproliferative effects, with GI50 (50% growth inhibition) values in the micromolar range. For instance, in one study, specific derivatives inhibited the proliferation of MDA-MB-231 cells with GI50 values between 18 and 19.3 μM.

A novel synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), was found to significantly affect MCF-7 cells. nih.gov Treatment with HYL-6d led to an increase in the cell population arrested in the sub-G1 and S phases of the cell cycle, indicating an inhibition of cell proliferation and induction of cell death. nih.gov Another study reported that the carbazole derivative compound 6 exhibited potent activity against the MDA-MB-231 cell line with a GI50 value of 0.198 µM. nih.gov

Table 2: In Vitro Antiproliferative Activity of 6-chloro-9H-carbazole Derivatives

| Compound/Derivative Series | Cell Line(s) | Activity Metric (e.g., GI50, IC50) | Key Findings | Source(s) |

|---|---|---|---|---|

| Synthetic Carbazole Derivatives | MDA-MB-231 | GI50: 18-19.3 μM | Moderate inhibition of cell proliferation. | |

| 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) | MCF-7 | Not specified | Increased cell population in sub-G1 and S phases. | nih.gov |

| Compound 6 (carbazole analogue of benzopsoralen) | MDA-MB-231 | GI50: 0.198 µM | Strong antiproliferative activity. | nih.gov |

| Compound 14a | 7901 (gastric adenocarcinoma), A875 (human melanoma) | IC50: 11.8 µM (7901), 9.77 µM (A875) | High inhibitory activity. | nih.gov |

The microtubule cytoskeleton is a critical target for many anticancer agents as it plays an essential role in cell division, shape, and intracellular transport. nih.gov Research has indicated that certain modified carbazole derivatives can act as microtubule destabilizers. A 2018 study demonstrated that specific carbazoles can interfere with microtubule assembly, which is a key mechanism for their cytotoxic effects against cancer cells, such as glioblastoma. nih.gov The disruption of tubulin polymerization leads to cell cycle arrest and ultimately apoptosis. cytoskeleton.com While detailed studies on this compound itself are limited in this specific context, the findings for other carbazole derivatives highlight the potential for this class of compounds to target the microtubule cytoskeleton. nih.gov

A primary mechanism for the anticancer activity of carbazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. In vitro research has revealed that these compounds can trigger apoptosis through multiple molecular pathways.

One study found that a synthetic carbazole derivative, HYL-6d, induced apoptosis in MCF-7 cells. nih.gov This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bcl-XS, and an elevation in p53 levels. nih.gov Furthermore, the activation of caspase-9, an initiator caspase in the intrinsic (mitochondrial) apoptotic pathway, was observed. nih.gov

Other research on different carbazole derivatives has shown that they can trigger the mitochondria-dependent apoptosis pathway, evidenced by the activation of effector caspases 3 and 7, and subsequent DNA fragmentation in cancer cells. nih.gov Another synthetic carbazole, LCY-2-CHO, was shown to induce apoptosis in leukemia cells through Bid cleavage, collapse of the mitochondrial transmembrane potential, and the release of cytochrome c, all of which are hallmarks of the intrinsic apoptotic pathway. mdpi.com

Table 3: In Vitro Apoptotic Mechanisms of Carbazole Derivatives

| Compound/Derivative | Cell Line | Key Molecular Events | Apoptotic Pathway | Source(s) |

|---|---|---|---|---|

| 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) | MCF-7 | ↓ Bcl-2, ↑ Bcl-XS, ↑ p53, Caspase-9 activation | Intrinsic (Mitochondrial) | nih.gov |

| Symmetrically substituted carbazole derivatives | A549 (lung), HCT-116 (colon) | Caspase 3/7 activation, DNA fragmentation | Intrinsic (Mitochondrial) | nih.gov |

| LCY-2-CHO | THP-1 (leukemia) | Bid cleavage, ↓ Mitochondrial potential, Cytochrome c release, Caspase-3 activation | Intrinsic (Mitochondrial) | mdpi.com |

An essential characteristic of a potential anticancer drug is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. In vitro studies have shown that certain 6-chloro-9H-carbazole derivatives exhibit such selective toxicity.

Research on a series of carbazole derivatives demonstrated that several compounds, including 7b, 11a, and 14a, exhibited high inhibitory activity against cancer cell lines (gastric adenocarcinoma 7901 and human melanoma A875) while showing significantly less toxicity toward normal MARC-145 (monkey kidney) cells. nih.gov Notably, compound 14a was reported to have little toxicity to the normal cells, indicating a degree of selective cytotoxicity against the tested cancer cells. nih.gov Similarly, another study found that while their synthesized carbazole derivatives were toxic to HeLa (cervical cancer) cells, they only became toxic to normal HaCaT (human keratinocyte) cells at higher concentrations (above 100 μg/mL), suggesting a therapeutic window. scbt.com

Table 4: Selective Toxicity of Carbazole Derivatives (In Vitro)

| Compound/Derivative | Cancer Cell Line(s) | Normal Cell Line(s) | Observation | Source(s) |

|---|---|---|---|---|

| 14a | 7901, A875 | MARC-145 | High inhibition of cancer cells with little toxicity to normal cells. | nih.gov |

| 7b, 11a | 7901, A875 | MARC-145 | Less toxic to normal cells than cancer cells. | nih.gov |

| Novel oxadiazole derivatives of carprofen | HeLa | HaCaT | Toxicity to normal cells observed at concentrations >100 μg/mL. | scbt.com |

Enzyme Inhibition Studies (e.g., Cholinesterase, Cyclooxygenase, Tyrosinase, Glutathione (B108866) Reductase)

Derivatives of 6-chloro-9H-carbazole have been investigated for their ability to inhibit a range of enzymes implicated in various pathologies.

Cholinesterase: Several studies have identified carbazole derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. A series of 9H-carbazole derivatives containing a triazole moiety showed significant anti-AChE activity, with the most active compound exhibiting an IC50 value of 1.9 μM. Another study on 2,3,4,9-tetrahydro-1H-carbazole derivatives also identified several compounds as selective AChE inhibitors.

Cyclooxygenase: As mentioned in section 7.3, the 6-chloro-9H-carbazole derivative Carprofen is a known inhibitor of both COX-1 and COX-2 enzymes, which underlies its anti-inflammatory activity. mdpi.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is relevant for treating hyperpigmentation disorders. Research has identified carbazole derivatives as a new class of competitive inhibitors of tyrosinase. cytoskeleton.com These compounds are believed to exert their inhibitory effect by binding to the binuclear copper center within the enzyme's active site. cytoskeleton.com

Glutathione Reductase: Based on the conducted research, no studies were found that specifically investigated the inhibition of glutathione reductase by this compound or its close derivatives.

Table 5: In Vitro Enzyme Inhibition by Carbazole Derivatives

| Enzyme | Derivative Class | Inhibition Metric (e.g., IC50, Ki) | Key Findings | Source(s) |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Triazole-containing 9H-carbazoles | IC50: 1.9 μM (most active) | Potent inhibition, potential for Alzheimer's treatment. | |

| Acetylcholinesterase (AChE) | 2,3,4,9-tetrahydro-1H-carbazoles | Not specified | Selective inhibition compared to BChE. | |

| Cyclooxygenase (COX-1, COX-2) | 2-(6-chloro-9H-carbazol-2-yl)propanoic acid (Carprofen) | Not specified | Established NSAID mechanism. | mdpi.com |

| Tyrosinase | Carbazoles with benzimidazole/benzothiazole/benzoxazole substitutions | Ki values reported as potent | Competitive inhibition by binding to the copper active site. | cytoskeleton.com |

Interaction with Cellular Signaling Pathways (Molecular Level)

The therapeutic potential of carbazole derivatives, including those with a this compound scaffold, is deeply rooted in their ability to modulate key cellular signaling pathways that are often dysregulated in diseases like cancer. Research into the molecular mechanisms of action has revealed that these compounds can interfere with fundamental cellular processes such as cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). While specific studies on this compound are not extensively detailed in publicly available research, the broader family of chloro-carbazole derivatives offers significant insights into their molecular interactions.

Carbazole-based compounds are recognized for their diverse biological activities, which stem from their "privileged scaffold" that allows for reversible binding to various enzymes and receptors. nih.gov This structural versatility enables them to act as inhibitors of crucial enzymes like topoisomerases and protein kinases, or as modulators of protein-protein interactions within signaling cascades. nih.govnih.gov

One of the primary mechanisms by which carbazole derivatives exert their anticancer effects is through the induction of apoptosis. This is often achieved by targeting key proteins in the apoptotic signaling cascade. For instance, some carbazole derivatives have been shown to induce apoptosis by activating the p53 tumor suppressor protein and by modulating the expression of Bcl-2 family proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov

Furthermore, the inhibition of cell cycle progression is another hallmark of the anticancer activity of carbazole derivatives. These compounds can cause cell cycle arrest at various phases, such as the G2/M or S phase, thereby preventing cancer cell proliferation. nih.gov This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs) or the disruption of microtubule dynamics. nih.govnih.gov

A notable example of a chloro-containing carbazole derivative that has been studied for its anticancer properties is 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d). In human breast cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. nih.gov Mechanistically, HYL-6d treatment leads to an increase in the expression of the p53 tumor suppressor protein and a decrease in the levels of key cell cycle proteins such as cyclin D1, cyclin A, and CDK2. nih.gov Moreover, the apoptotic response to HYL-6d is associated with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bcl-XS, along with the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov

In addition to its direct effects on cancer cells, HYL-6d also exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). nih.gov This suggests that chloro-carbazole derivatives can exert a multi-targeted anticancer effect by not only killing tumor cells directly but also by cutting off their blood supply.

The substitution pattern on the carbazole ring plays a crucial role in determining the specific biological activity and molecular targets. For example, the presence of a chloro group at the 6-position has been explored in the development of antiviral agents to improve pharmacokinetic properties. nih.gov In the context of anticancer activity, the combination of a chloro group with other substituents, such as a methoxy (B1213986) group, is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to specific biological targets.

While detailed molecular studies on this compound are awaited, the available data on related chloro-carbazole derivatives strongly suggest that its biological activity is likely mediated through the modulation of critical cellular signaling pathways involved in cell cycle control, apoptosis, and potentially angiogenesis.

Table of Investigated Signaling Interactions of Chloro-Carbazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Signaling Pathway(s) Affected | Molecular-Level Effects | Reference(s) |

| 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) | MCF-7 (Human breast cancer) | Cell Cycle, Apoptosis | Increased p53; Decreased Cyclin D1, Cyclin A, CDK2; Decreased Bcl-2; Increased Bcl-XS; Activated Caspase-9 | nih.gov |

| 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) | HUVECs (Human umbilical vein endothelial cells) | Angiogenesis | Inhibition of VEGF- or bFGF-induced cell proliferation, migration, and tube formation | nih.gov |

| 6-chloro substituted tetrahydrocarbazole amides | Not specified | Not specified | Synthesized to improve pharmacokinetic properties for anti-HPV activity | nih.gov |

Future Research Directions and Perspectives

Development of Advanced Synthetic Strategies for Complex 6-chloro-2-methoxy-9H-carbazole Structures

The synthesis of carbazole (B46965) derivatives has evolved significantly, moving beyond traditional methods to embrace more efficient and selective strategies. bohrium.comrsc.org Future efforts will likely focus on the development of novel synthetic routes that allow for the precise construction of complex architectures based on the this compound framework. nih.gov

Modern synthetic approaches, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, are anticipated to play a pivotal role in creating diverse and intricate carbazole structures. numberanalytics.com These methods offer greater control over regioselectivity and functional group tolerance, which is crucial for building molecules with tailored properties. bohrium.comorganic-chemistry.org Researchers are also exploring cascade reactions, which allow for the formation of multiple chemical bonds in a single step, streamlining the synthesis of complex carbazoles. researchgate.netvu.nlacs.org The development of "greener" synthetic methodologies, minimizing waste and utilizing sustainable reagents, is another key area of focus. bohrium.comnumberanalytics.com

Exploration of Novel Substitution Patterns for Enhanced Properties

The properties of this compound can be finely tuned by introducing various substituents at different positions on the carbazole ring. mdpi.comnih.gov Future research will delve deeper into understanding the structure-activity relationships (SAR) to guide the rational design of derivatives with enhanced electronic, optical, and biological properties. researchgate.netacs.orgnih.gov

By strategically modifying the substitution pattern, researchers can modulate the molecule's electron-donating or electron-accepting character, which in turn influences its photophysical and electrochemical behavior. rsc.org For instance, the introduction of different functional groups can alter the molecule's solubility, thermal stability, and ability to transport charge, making it suitable for a wider range of applications. mdpi.comnih.gov The goal is to create a library of this compound derivatives with a broad spectrum of properties, optimized for specific functions. frontiersin.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital in the design of new molecules. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict the structural, electronic, and optical properties of yet-to-be-synthesized this compound derivatives. rsc.orgrsc.orgacs.org

This predictive power allows researchers to screen virtual libraries of compounds and identify promising candidates for synthesis, thereby saving significant time and resources. researchgate.net Computational studies can provide insights into reaction mechanisms, helping to optimize synthetic routes and improve yields. researchgate.netacs.org Molecular docking simulations can predict how these derivatives might interact with biological targets, guiding the design of new therapeutic agents. nih.govrsc.orgresearchgate.netmdpi.comnih.gov The integration of these computational tools with experimental validation will accelerate the discovery of novel this compound-based materials and drugs. rsc.org

Diversification of Research Applications Beyond Current Scope

While carbazole derivatives have shown promise in areas like organic electronics and medicine, there is a vast, unexplored landscape of potential applications. nih.govnumberanalytics.commdpi.com Future research will aim to diversify the use of this compound into new and exciting fields.

Emerging applications in biotechnology and nanotechnology are particularly promising. numberanalytics.com For example, these compounds could be incorporated into novel sensor technologies for the detection of various analytes. Their unique photophysical properties could be harnessed for applications in bioimaging and as fluorescent probes. researchgate.net There is also potential for their use in the development of advanced materials with unique properties, such as microporous organic polymers for gas storage and separation. nih.gov

Investigation of Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding

A deeper understanding of the fundamental processes governing the behavior of this compound derivatives is crucial for their rational design and optimization. Advanced spectroscopic techniques will play a key role in elucidating reaction mechanisms and photophysical pathways.

Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide invaluable information about the excited-state dynamics of these molecules. This knowledge is essential for designing more efficient materials for applications like OLEDs and solar cells. Spectroscopic analysis can also be used to study the interactions of these derivatives with other molecules, including biological macromolecules, providing insights into their mechanisms of action. nih.gov

Potential for this compound Derivatives as Probes in Biological Research

The inherent fluorescence of many carbazole derivatives makes them excellent candidates for development as biological probes. nih.govresearchgate.net By attaching specific recognition moieties to the this compound scaffold, researchers can create probes that selectively target and visualize specific biomolecules or cellular organelles. rsc.org

These fluorescent probes can be used to monitor dynamic processes within living cells and tissues, providing valuable information for understanding complex biological systems. researchgate.netnih.gov For example, probes could be designed to detect reactive oxygen species, metal ions, or specific enzymes, with applications in disease diagnosis and drug discovery. rsc.orgnih.gov The development of two-photon fluorescent probes based on this scaffold could enable deeper tissue imaging with reduced photodamage. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-2-methoxy-9H-carbazole and its derivatives?

- Methodological Answer : Synthesis typically involves functionalization of the carbazole core via electrophilic substitution or coupling reactions. For example, derivatives can be synthesized through N-acylation using cyclic diaryliodonium salts under palladium catalysis, followed by cyclization to form oxadiazole or thieno-carbazole structures . Williamson ether synthesis is also employed for introducing methoxy groups, as seen in the preparation of 9-phenylsulfonyl derivatives . Key steps include purification via column chromatography (SiO₂, cyclohexane:EtOAc gradients) and characterization using NMR and mass spectrometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Critical for confirming substitution patterns (e.g., distinguishing chloro and methoxy groups via H and C chemical shifts) .

- Mass Spectrometry (MS) : Used to verify molecular weight and fragmentation patterns, especially for novel derivatives .

- Infrared (IR) Spectroscopy : Identifies functional groups such as C-Cl (550–850 cm) and C-O (1050–1250 cm) stretches .

Q. What safety precautions are necessary when handling chlorinated carbazole derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols are generated .

- Ventilation : Work in a fume hood to minimize inhalation risks .

- Storage : Store in airtight containers away from ignition sources, as carbazoles may decompose under heat .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

- Methodological Answer :

- Catalyst Screening : Test palladium, copper, or nickel catalysts to improve coupling efficiency and reduce side reactions (e.g., dehalogenation) .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile often enhance reaction rates but may require lower temperatures to suppress by-products .

- Purification Strategies : Use gradient elution in column chromatography (e.g., cyclohexane:EtOAc) to separate structurally similar impurities .

Q. How should contradictions in crystallographic data be resolved when determining carbazole derivative structures?

- Methodological Answer :

- Software Tools : Refine data using SHELXL (e.g., for high-resolution structures) or SHELXD (for twinned crystals) to resolve ambiguities in bond lengths/angles .

- Validation Metrics : Cross-check R-factors (<0.05 for high-quality data) and data-to-parameter ratios (>15:1) to ensure model reliability .

- Complementary Techniques : Pair X-ray diffraction with DFT calculations to validate electronic environments of substituents .

Q. What strategies are effective in analyzing the anti-oxidant capacity of carbazole derivatives when assay results are inconsistent?

- Methodological Answer :

- Assay Redundancy : Use multiple assays (e.g., DPPH, ABTS, FRAP) to cross-validate anti-oxidant activity, as discrepancies may arise from radical-specific reactivity .

- Control Experiments : Include reference standards (e.g., ascorbic acid) and blank runs to rule out solvent/interference effects .

- Statistical Analysis : Perform triplicate measurements and apply ANOVA to assess significance of dose-response trends .

Q. How can electrochemical methods be applied to study the properties of polycarbazole derivatives?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Determine redox potentials to evaluate HOMO/LUMO levels and bandgap tuning via substituents (e.g., chloro vs. methoxy groups) .

- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance in copolymer films (e.g., carbazole-EDOT composites) to assess conductivity .

- Device Integration : Test derivatives in organic photovoltaic (OPV) cells or OLEDs to correlate electrochemical properties with device efficiency .

Data Contradiction Analysis

Q. How to address conflicting results in anti-oxidant assays for carbazole derivatives?

- Methodological Answer :

- Mechanistic Insights : Chloro substituents may enhance radical scavenging via electron-withdrawing effects, while methoxy groups could act as electron donors, leading to assay-specific variability .

- pH Dependence : Adjust assay pH to mimic physiological conditions, as solubility changes may alter apparent activity .

Q. How to resolve discrepancies in spectroscopic data during derivative characterization?

- Methodological Answer :

- Isotopic Labeling : Use N or C-labeled precursors to clarify ambiguous NMR signals in heterocyclic systems .

- High-Resolution MS (HRMS) : Confirm molecular formulas when fragmentation patterns overlap with impurities .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.